Sulfopyruvate

Beschreibung

3-Sulfopyruvic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Sulfopyruvate is a natural product found in Homo sapiens and Euglena gracilis with data available.

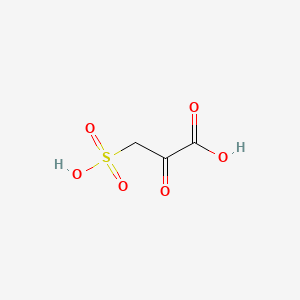

Structure

3D Structure

Eigenschaften

CAS-Nummer |

98022-26-5 |

|---|---|

Molekularformel |

C3H4O6S |

Molekulargewicht |

168.13 g/mol |

IUPAC-Name |

2-oxo-3-sulfopropanoic acid |

InChI |

InChI=1S/C3H4O6S/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H,7,8,9) |

InChI-Schlüssel |

BUTHMSUEBYPMKJ-UHFFFAOYSA-N |

SMILES |

C(C(=O)C(=O)O)S(=O)(=O)O |

Kanonische SMILES |

C(C(=O)C(=O)O)S(=O)(=O)O |

Andere CAS-Nummern |

98022-26-5 |

Physikalische Beschreibung |

Solid |

Synonyme |

2-carboxy-2-oxoethanesulfonic acid beta-sulfopyruvic acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Significance of Sulfopyruvate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfopyruvate (2-oxo-3-sulfopropanoic acid) is a sulfur-containing α-keto acid of significant interest in biochemistry and microbiology. Structurally, it is an analog of pyruvic acid, featuring a sulfonic acid group at the C-3 position. This guide provides a comprehensive examination of its chemical structure, physicochemical properties, and biological roles. We will delve into its identity through various chemical notation systems, explore its critical function as an intermediate in the biosynthesis of coenzyme M in methanogenic archaea, and detail its application as a powerful research tool in mechanistic enzymology, particularly as an inhibitor of phosphoenolpyruvate mutase. Furthermore, a validated, step-by-step analytical methodology for its quantification in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is proposed, underscoring its relevance in modern metabolomics and drug discovery.

Introduction

Sulfopyruvate, also known as 3-sulfopyruvic acid, is a naturally occurring metabolite found across various domains of life, from bacteria to mammals.[1][2][3] Its structure is defined by a pyruvic acid core functionalized with a terminal sulfo group, a modification that imparts distinct chemical properties and biological functions.[1] While not a central player in primary metabolism like its analog pyruvate, sulfopyruvate holds a niche but vital role in specific metabolic pathways. Its most well-characterized function is as a key substrate for the enzyme sulfopyruvate decarboxylase, an essential step in the biosynthesis of coenzyme M, which is indispensable for methanogenesis in archaea.[4][5] Beyond its direct metabolic role, the structural similarity of sulfopyruvate to phosphoenolpyruvate (PEP) and its product phosphonopyruvate has made it an invaluable tool for biochemists. It acts as a potent substrate-analog inhibitor, enabling detailed structural and mechanistic studies of enzymes like PEP mutase.[6][7] This guide aims to provide a detailed technical overview of sulfopyruvate, bridging its fundamental chemical structure with its complex biological and analytical relevance.

Core Chemical Identity

A precise understanding of a molecule's structure is foundational to exploring its function. This section dissects the chemical identity of sulfopyruvate through standardized nomenclature, structural representations, and key physicochemical properties.

Nomenclature and Formula

Structural Representations

The three-dimensional arrangement of atoms dictates a molecule's reactivity and interactions. For sulfopyruvate, this is represented visually and through text-based notations used in cheminformatics.

Caption: 2D chemical structure of 2-oxo-3-sulfopropanoic acid.

For computational and database purposes, linear notations are essential. The table below summarizes the key identifiers for sulfopyruvate.

| Identifier Type | String | Purpose |

| SMILES | C(C(=O)C(=O)O)S(=O)(=O)O[1][8] | A linear, text-based representation of the molecular structure, widely used in cheminformatics.[9][10] |

| InChI | InChI=1S/C3H4O6S/c4-2(3(5)6)1-10(7,8)9/h1H2,(H,5,6)(H,7,8,9)[1][8] | The IUPAC International Chemical Identifier, a non-proprietary, unique string for chemical substances. |

| InChIKey | BUTHMSUEBYPMKJ-UHFFFAOYSA-N[1][8] | A hashed, fixed-length version of the InChI string, designed for database indexing and web searching.[11] |

Key Physicochemical Properties

The properties in the following table are critical for predicting sulfopyruvate's behavior in experimental and physiological settings. The presence of both a carboxylic acid and a sulfonic acid group makes it a highly polar and acidic molecule.

| Property | Value | Implication |

| Molecular Weight | 168.13 g/mol [1] | Standard value for stoichiometric calculations and mass spectrometry. |

| pKa (Strongest Acidic) | -1.8 (Predicted)[2] | Indicates that the sulfonic acid group is a very strong acid, fully deprotonated at physiological pH. |

| Physiological Charge | -2[2] | At a neutral pH, both the sulfonic and carboxylic acid groups are deprotonated, resulting in a dianionic species. |

| XLogP3 | -1.4 (Predicted)[1] | The negative logarithm of the partition coefficient suggests high hydrophilicity and poor passive diffusion across lipid membranes. |

| Water Solubility | Soluble[2] | Consistent with its polar nature, making it suitable for aqueous-based assays and biological systems. |

Biological Context and Significance

Sulfopyruvate's importance stems from its dual role as a metabolic intermediate and a biochemical probe.

Metabolic Role: Coenzyme M Biosynthesis

In methanogenic archaea, the synthesis of coenzyme M (2-mercaptoethanesulfonic acid) is an essential process for methane production. Sulfopyruvate is a key intermediate in this pathway. It is the direct substrate for the enzyme sulfopyruvate decarboxylase (EC 4.1.1.79), a thiamine pyrophosphate (TPP)-dependent enzyme.[5] This enzyme catalyzes the irreversible decarboxylation of sulfopyruvate to form 2-sulfoacetaldehyde and carbon dioxide.[4][5] The enzyme is highly specific and does not act on structurally similar molecules like pyruvate or phosphonopyruvate, highlighting the precise molecular recognition within this pathway.[5][12]

Caption: Conversion of sulfopyruvate in coenzyme M biosynthesis.

Application in Mechanistic Enzymology

The structural similarity between the sulfo group (-SO₃H) and the phospho group (-PO₃H₂) makes sulfopyruvate an excellent non-reactive analog for phosphorylated compounds. This property has been expertly exploited in the study of phosphoenolpyruvate (PEP) mutase . This enzyme catalyzes the unusual intramolecular rearrangement of PEP to 3-phosphonopyruvate, forming a stable carbon-phosphorus bond.[13]

Sulfopyruvate acts as a competitive inhibitor of PEP mutase, binding to the active site.[7] The pyruvyl moiety of sulfopyruvate occupies the same position as the pyruvate portion of the substrate, while the sulfo group mimics the phosphonyl group of the product.[6][7] By co-crystallizing PEP mutase with Mg(II) and sulfopyruvate, researchers were able to capture a high-resolution snapshot of the enzyme's active site with a bound product analog.[6][7] This structural information was crucial in elucidating the enzyme's dissociative catalytic mechanism, ruling out other proposed pathways.[7]

Caption: Sulfopyruvate as an analog inhibitor of PEP mutase.

Proposed Analytical Methodology: Quantification by LC-MS/MS

To facilitate research into sulfopyruvate's metabolic roles, a robust and sensitive analytical method is required. Based on established methods for similar polar metabolites like PEP, we propose the following protocol.[14]

Protocol: A Self-Validating System for Sulfopyruvate Quantification in Biological Matrices

1. Principle: This method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the retention and separation of the highly polar sulfopyruvate, coupled with tandem mass spectrometry (MS/MS) for highly selective and sensitive detection. Detection is achieved using electrospray ionization in negative mode (ESI-) and monitored via Multiple Reaction Monitoring (MRM) for quantitative accuracy.

2. Step-by-Step Methodology:

-

Step 1: Sample Preparation (Protein Precipitation & Extraction)

-

To 50 µL of biological sample (e.g., cell lysate, plasma), add 200 µL of ice-cold extraction solvent (80:20 acetonitrile:methanol containing a stable isotope-labeled internal standard, e.g., ¹³C₃-sulfopyruvate).

-

Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.

-

Incubate at -20°C for 30 minutes to enhance protein precipitation.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of injection solvent (90:10 acetonitrile:water) for HILIC analysis.

-

-

Step 2: HILIC Separation

-

Column: A suitable HILIC column (e.g., Amide or Zwitterionic phase).

-

Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.0.

-

Mobile Phase B: Acetonitrile.

-

Gradient: Start at 90% B, hold for 1 minute, decrease to 40% B over 5 minutes, hold for 2 minutes, then return to 90% B and re-equilibrate for 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL. Causality: HILIC is chosen over reversed-phase chromatography due to the highly polar, dianionic nature of sulfopyruvate at most pH values, which would result in poor retention on C18 columns.

-

-

Step 3: Tandem Mass Spectrometry Detection (MS/MS)

-

Ionization Mode: Electrospray Ionization, Negative (ESI-).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical):

-

Quantifier: m/z 167.0 → m/z 79.0 (Precursor [M-H]⁻ to fragment corresponding to [SO₃]⁻).

-

Qualifier: m/z 167.0 → m/z 123.0 (Fragment corresponding to loss of CO₂).

-

Internal Standard: m/z 170.0 → m/z 79.0 ([¹³C₃-M-H]⁻ to [SO₃]⁻). Causality: MRM provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from the complex biological matrix.

-

-

3. Trustworthiness: A Self-Validating System To ensure data integrity, the protocol must include:

-

Calibration Curve: A standard curve prepared in a surrogate matrix (e.g., water or stripped plasma) with at least 6 non-zero points to establish linearity and dynamic range.

-

Quality Control (QC) Samples: Low, medium, and high concentration QCs must be run at the beginning, middle, and end of the analytical batch. Acceptance criteria (e.g., within ±15% of the nominal value) must be met.

-

Internal Standard: The use of a co-eluting stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response, ensuring accuracy.

Conclusion

The chemical structure of sulfopyruvate—a simple pyruvic acid backbone with a highly acidic sulfo group—belies its specialized and important roles in science. It is a vital metabolic intermediate in certain microorganisms and a sophisticated molecular probe that has enabled fundamental discoveries in enzymology. Its high polarity and distinct mass make it well-suited for modern analytical techniques like LC-MS/MS, paving the way for further investigations into its metabolic flux and potential as a biomarker. For researchers in metabolism and drug development, a thorough understanding of sulfopyruvate's structure is the gateway to leveraging its unique properties for future discoveries.

References

- PubChemLite. (n.d.). Sulfopyruvate (C3H4O6S). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgZamSjcIJR5AUBPivmHBSakGw-gXDW3jkVqFhyHbZOe1xASKSpaZB8lkkk_JIbSc3YaQP44hm0epfWjoJZVf-iCWQ-el8cBmFlrN9oO8OwSY6_144BqT5cTWxP33ufgAJFONEBT_mOHvtJEo=

- National Center for Biotechnology Information. (n.d.). 3-Sulfopyruvic acid | C3H4O6S | CID 440717. PubChem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnRifpnlT5ZiIQxU4-nNs_wGUR-vctujyoK4wSl45iiPm3H7qCdZUnfmXxaspQLYCQXhzgG3PDCqwJijFztc8lon9kVxJkowxnJi20BgPiErfKif2j7KDHbfHcXA0RDyevOcPOHE8JQE3ZpkYowFqTwLekxMNqazM=

- FooDB. (2015). Showing Compound 3-sulfopyruvate (FDB030464). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5kXldDik6YadMVGZf4zFmT_82hNUBPkdSsbqnvuklxsmmNToUVqaKirPS1KkfkgYhZPp5u5udp8QXLEWzBKBMRfkEweGeB9fPLxI2blJxMbAcsm4dAZBx7GZ0fRW8qQ==

- Human Metabolome Database. (n.d.). Showing metabocard for 3-Sulfopyruvic acid (HMDB0004045). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUAVpdWGfz__Tq200RHy8WEdw5mr0g_Pr7TAucRYHEbviOkD0RGtQ8ZsDnGMgwkiZIZvoP4hUnJvum4sUqWCtTKpLuCCfrGc8w6hADJXtay8A2wli291yFJA4Sm2UDEdLKyg==

- P. aeruginosa Metabolome Database. (2018). 3-Sulfopyruvic acid (PAMDB001422). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVb2gBceIXBFLmaGVov_WWN2NbY-3N0DJw3NifQx32l1pBoC15dawfa2T3sadwwbUyweEMK6H-88zF0Mnbwv_AGJ1mMeIXlFL6P3ARUMf6ACWLoTzHpj4HPXqB6YLp79PaDbhVyApKb6yqOnI_6qqOXIJE

- National Center for Biotechnology Information. (n.d.). 3-Sulfopyruvic acid | C3H4O6S | CID 440717. PubChem. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUZouM408NVb3REvVDHc6z--W0Qe5fHmi_5WCt3KQSRboz_G_HpF9agF0gJZwKGRedFVpH6Pdsdi-p5uy7k8s1qHwCQxisqZpVk8SArEG3Q1qTTb3BWPlt_Zlhg4em39K4QTURVqBgJqUShRODX67sRRLh5JMjm3gngw==

- Liu, S., et al. (2002). Dissociative Phosphoryl Transfer in PEP Mutase Catalysis: Structure of the Enzyme/Sulfopyruvate Complex and Kinetic Properties of Mutants. Biochemistry, 41(32), 10270-10276. American Chemical Society. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSE9lBhd_bAop6l-wHe7YZBQWR6Pdpo0q1hbRwXDdgLLUM1TNHUzgP-NhxkkOG8h3Ln3NXRCp7l6QQ7__ZvVMmLhKAPhj5_2MkCQfPWg3RvVqsosXqcmDtoXgeeDJCkGi94OsSlTPHdoE=

- Wikipedia. (2023). Sulfopyruvate decarboxylase. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP8J59pwPhwCzZYHJPDMcKL0Vb9Icf6EMZqrX0ifnwbq0eLJGmjsaSwx-eUFZZlMBtpRES-cLVBjZdPP0k5xbQAUhjNsYe8k-UJhwYKS3rOBUOuteMQkrrstZhAqOyBcrAry8m5D21-rAhYL0rUBu4v3QF6A==

- National Institute of Standards and Technology. (n.d.). Information from the InChI. NIST Chemistry WebBook. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeUFKS_DjgBg3hGIelApgYb4mbAGOolouZl5IvgQCfklMVEaT61YY6K4nRBzkFPvBcsD_G7850BWsCreCmRfA2D_nHCeCFN2to1tn_hRVMnNDrxVFusgArVQDPnXFoIZUmWn9xnid63dgsp_-6-hFq2h1N1Y92OWNKnAXF0AEzbjslGof80JORbuRNd-C2a4U8JvA_dM8M71CcBjQ_Fhs_f0ua6i1OE4SwPhLLAubyo8BgUjeG1PAULBpDsza9SQ==

- Metcalf, W. W., & van der Donk, W. A. (2009). Biosynthesis of Phosphonic and Phosphinic Acid Natural Products. Annual Review of Biochemistry, 78, 65-94. PubMed Central. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPfC9jxUW23cNKT74-MLzbMt9A0I-hN2os_Z-MZxVQ9O6LYLvlZ7JfaoLCEKnn7Q3YifwysCdSnoOTRoaFWDJwE-owcKcpGa_FPwQHNo0oCzRDP5pOfnTQR5QnzKNvVMe098iACSN_29CdC28=

- Liu, S., et al. (2002). Dissociative phosphoryl transfer in PEP mutase catalysis: structure of the enzyme/sulfopyruvate complex and kinetic properties of mutants. Biochemistry, 41(32), 10270-6. PubMed. Retrieved from vertexaisearch.cloud.google.

- InChI Key Database. (n.d.). List of Chemical Compounds. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0C4ayCoiQ_J2ciLX_04sVEzXZfNOi2Z_MczRMow-hPssps_l36mEXDkmWBHOwZ2FuKdfoAuZuk4EPIBVGvocaWsS3OHregPdCXy1GUkKMEiyfuu_h8lfTijsteSyigR2tZ_GIe-JzRLiVs7sV

- Wikipedia. (2023). Simplified Molecular Input Line Entry System. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF64mT-QmQT6RdwtM2Y85WlAqBLXyd1nQRI1hn82W6wbbrigyg5s-JXTOo3lAotWj1hIYFTs5zgIvlQj0zC0e0tK5-TXlqFXjKaONuIsDP0lZbWJDWBd_cND4YSRP_9w9PZb5lZMxnUDzBKIlqqrXlTFIvU1sU8_9AlN6WEej9m_fufYP6T

- Grokipedia. (n.d.). Sulfopyruvate decarboxylase. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtFisNccSl71zQrwUHgOifR5ZZ-PSYlfp7aVDUOEILON49NFQk5b-Y3vaihVnAqldJSKRB-BpmjhfBw9QxwvsGzmoMlgR-xBnKUYeU7x0Bz8upGwqwAV-EuAe26z73CsxFEm3sCYMvBHvV2DVWQwZFgow=

- Wikipedia. (2023). Phosphoenolpyruvate mutase. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2rXNF7EvYbGz4p7-PmVJTARY2vHRPvkaPQZlfppDLSZ5H-ygE-4W8hH8ySBKBoZex2kFUVICGNsHsrrG5b_R8Deo5aOccB_ETADdP0zMMNfB5h2ZDG-b-uaZpbqpi6XtlVLCalYSTIMo9m2IyHOTyFKFZ

- Creative Proteomics. (n.d.). Phosphoenolpyruvate Analysis Service. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAtvjYwGzfv_UVtl8iFPoCsZLpEO0S-O-zbYkq9YKIo29s43TRG5YQOpA6lbTYuBN7XDp3WFN40RgHgSWL6R-nKu2NG079ZkSwohR1CSy7LNOgKsBXRexZiKapmYCQwm_VN2TCKGdIU0hGiDThibpHuqnEJVeXeY5zOI_h0-VfW_vupjYn-zsD0y10RNnLvBc=

- ChemHelp ASAP. (2026). SMILES - simplified molecular input line entry system. YouTube. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF39YB4BrhFSYpsRYrMgGY_e496k-kCu1OPRxvVUmwLNJsrbbT6vu5hs-o-2JxvndE4YwQlv18TxLJ37Hellr0C66OTa3pjs-jZCfJVJTBhsNcJ0I7kXLwWGLXtMmMyaVC8egI4jg4=

- ENZYME. (n.d.). 4.1.1.79 sulfopyruvate decarboxylase. Expasy. Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGql4u3m_ys3viX8eAgweZhV1nw9xCnhebJGK93pfPIS8JOThggrEsZjXmYcsj3p09E0-oM41gpglU4kZ5IPq_3NfozPKKpNXhhq4yU691S_RuJmQYHGxhpZUw8re3boT4=

Sources

- 1. 3-Sulfopyruvic acid | C3H4O6S | CID 440717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound 3-sulfopyruvate (FDB030464) - FooDB [foodb.ca]

- 3. Human Metabolome Database: Showing metabocard for 3-Sulfopyruvic acid (HMDB0004045) [hmdb.ca]

- 4. Sulfopyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dissociative phosphoryl transfer in PEP mutase catalysis: structure of the enzyme/sulfopyruvate complex and kinetic properties of mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PubChemLite - Sulfopyruvate (C3H4O6S) [pubchemlite.lcsb.uni.lu]

- 9. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 10. youtube.com [youtube.com]

- 11. inchikey.info [inchikey.info]

- 12. ENZYME - 4.1.1.79 sulfopyruvate decarboxylase [enzyme.expasy.org]

- 13. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]

- 14. Phosphoenolpyruvate Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

Sulfopyruvate: The Unseen Nexus of Microbial Sulfur Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Sulfur Pathways

In the intricate world of cellular metabolism, sulfur stands as a vital element, integral to the structure and function of key biomolecules, from amino acids like cysteine and methionine to essential cofactors.[1] While canonical pathways of sulfur assimilation and metabolism are well-documented, a deeper exploration of microbial systems reveals a fascinating network of alternative routes and unique intermediates.[2][3] At the heart of several such pathways lies 3-sulfopyruvate, a sulfonated α-keto acid. Though not a household name like its structural analog pyruvate, sulfopyruvate serves as a critical metabolic node, directing the flow of organosulfonates into diverse catabolic and biosynthetic fates.

This technical guide provides an in-depth exploration of sulfopyruvate's role as a key intermediate. We will move beyond a simple description of pathways to dissect the enzymatic machinery, provide field-proven experimental protocols for its study, and offer insights into its broader significance in microbial physiology. For researchers in metabolic engineering, microbiology, and drug development, understanding the nuances of sulfopyruvate metabolism opens new avenues for investigation and therapeutic intervention.

Part 1: The Biochemical Crossroads - Metabolic Pathways Involving Sulfopyruvate

Sulfopyruvate does not exist in isolation; it is a transient intermediate formed from and converted into a range of other organosulfonates. Its position is central to the degradation of common environmental sulfonates and the biosynthesis of essential cofactors.

Formation of Sulfopyruvate

Two primary routes converge on the synthesis of sulfopyruvate in microbial metabolism:

-

Oxidation of 3-Sulfolactate: In many marine bacteria, the degradation of 3-sulfolactate, a product of sulfoglycolysis, proceeds via its oxidation to 3-sulfopyruvate.[4][5] This reaction is catalyzed by a membrane-bound sulfolactate dehydrogenase (SlcD), which is typically inducible by its substrate.[4][6]

-

Transamination of L-Cysteate: L-cysteate, derived from the oxidation of cysteine, can be converted to 3-sulfopyruvate through the action of aminotransferases.[7][8] For example, in the bacterium Paracoccus pantotrophus, an (R)-cysteate: 2-oxoglutarate aminotransferase catalyzes this conversion, linking cysteate degradation to the sulfopyruvate pool.[7]

Caption: Key biosynthetic routes leading to sulfopyruvate.

Catabolic and Anabolic Fates of Sulfopyruvate

Once formed, sulfopyruvate stands at a bifurcation point, leading to distinct metabolic outcomes:

-

Decarboxylation to Sulfoacetaldehyde: This is arguably the most significant fate of sulfopyruvate, representing a key step in the biosynthesis of Coenzyme M (2-mercaptoethanesulfonate).[9] Coenzyme M is an essential cofactor for methanogenesis in archaea and is also involved in alkene metabolism in some bacteria.[9][10] The reaction is catalyzed by the thiamine pyrophosphate (TPP)-dependent enzyme sulfopyruvate decarboxylase (ComDE).[9][11]

-

Transamination to (S)-Cysteate: In a metabolic reversal of its formation, sulfopyruvate can be transaminated to form (S)-cysteate. This reaction is a key part of a bifurcated pathway for sulfolactate degradation observed in bacteria like Roseovarius nubinhibens.[4] The resulting cysteate is then desulfonated by cysteate sulfo-lyase (CuyA) to yield pyruvate, ammonia, and sulfite.[4][12]

-

Conversion to Pyruvate and Sulfite: While direct cleavage of sulfopyruvate is not the primary route, related pathways can achieve this outcome. For instance, after transamination to cysteate, the action of L-cysteate sulfo-lyase effectively converts the carbon skeleton of sulfopyruvate into pyruvate, channeling it into central carbon metabolism.[7][12]

Caption: The primary catabolic and anabolic fates of sulfopyruvate.

Part 2: Key Enzymology - The Molecular Machinery

The metabolic transformations of sulfopyruvate are orchestrated by a specialized set of enzymes. Understanding their properties is crucial for manipulating and studying these pathways.

| Enzyme | EC Number | Reaction Catalyzed | Organism(s) / Pathway | Key Features |

| Sulfolactate Dehydrogenase (SlcD) | 1.1.99.- | 3-Sulfolactate + Acceptor ⇌ 3-Sulfopyruvate + Reduced Acceptor | Roseovarius nubinhibens / Sulfolactate degradation[4][6] | Membrane-bound; uses artificial electron acceptors like ferricyanide in vitro.[6] |

| Sulfopyruvate Decarboxylase (ComDE) | 4.1.1.79 | 3-Sulfopyruvate → 2-Sulfoacetaldehyde + CO₂ | Methanococcus jannaschii / Coenzyme M biosynthesis[9][10][11] | TPP-dependent; composed of ComD and ComE subunits; oxygen-sensitive.[9] |

| L-Cysteate Sulfo-lyase (CuyA) | 4.4.1.25 | L-Cysteate → Pyruvate + Sulfite + NH₄⁺ | Silicibacter pomeroyi / Cysteate and sulfolactate degradation[4][12] | Pyridoxal 5'-phosphate (PLP)-dependent enzyme.[12] |

| Taurine-Pyruvate Aminotransferase (Tpa) | 2.6.1.77 | Taurine + Pyruvate ⇌ Sulfoacetaldehyde + L-Alanine | Bilophila wadsworthia, Clostridium pasteurianum / Taurine metabolism[13][14] | PLP-dependent; links sulfonate metabolism to amino acid pools.[14] |

Part 3: Experimental Guide - Studying Sulfopyruvate Metabolism

Investigating the role of sulfopyruvate requires robust analytical methods for its detection and reliable assays to measure the activity of related enzymes.

Protocol 1: Quantification of Sulfopyruvate by Ion Chromatography

-

Principle: Ion chromatography with suppressed conductivity detection separates and quantifies charged species. Sulfopyruvate, as a sulfonated organic acid, is well-suited for this technique, which provides excellent resolution from other organic acids and inorganic anions.[6]

-

Methodology:

-

Sample Preparation:

-

Centrifuge cell cultures (e.g., 10,000 x g, 10 min, 4°C) to pellet cells. Collect the supernatant for extracellular analysis.

-

For intracellular analysis, quench metabolism by rapidly mixing the cell pellet with a cold solvent (e.g., 60% ethanol). Lyse cells by sonication or bead beating.

-

Clarify the lysate by centrifugation. The supernatant contains the intracellular metabolites.

-

Filter all samples through a 0.22 µm syringe filter prior to injection.

-

-

Chromatographic Conditions:

-

Column: A high-capacity anion-exchange column (e.g., Dionex IonPac AS11-HC or equivalent).

-

Eluent: A potassium hydroxide (KOH) gradient generated by an eluent generator system. A typical gradient might run from 1 mM to 60 mM KOH over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Suppressed conductivity.

-

-

Quantification:

-

Prepare a standard curve of sulfopyruvate (synthesized as described in Graham et al., 2011[6]) in the relevant matrix (e.g., growth medium or extraction solvent).

-

Integrate the peak area corresponding to the retention time of the sulfopyruvate standard and quantify using the standard curve.

-

-

-

Expertise & Trustworthiness: This method is highly reproducible for quantifying anionic metabolites. The use of a gradient allows for the simultaneous analysis of other relevant compounds like sulfite, sulfate, and sulfolactate, providing a comprehensive metabolic snapshot from a single run. The self-validating nature comes from spiking samples with a known amount of standard to check for matrix effects and recovery.

Protocol 2: High-Sensitivity LC-MS/MS Analysis of Sulfopyruvate

-

Principle: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity for metabolite quantification, especially in complex biological matrices.

-

Methodology:

-

Sample Preparation: Follow the same quenching and extraction procedure as in Protocol 1.

-

Chromatographic Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is ideal for retaining and separating highly polar compounds like sulfopyruvate.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at high organic content (e.g., 95% B) and decrease to elute polar compounds.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

-

Transitions: The precursor ion for sulfopyruvate (C₃H₃O₅S⁻) has an m/z of 150.97. A key product ion for quantification is the sulfite fragment (SO₃⁻) at m/z 79.96.

-

Precursor Ion (Q1): 151.0 m/z

-

Product Ion (Q3): 80.0 m/z

-

-

-

Quantification: Use a stable isotope-labeled internal standard if available, or a standard curve of unlabeled sulfopyruvate for external calibration.

-

-

Expertise & Trustworthiness: The specificity of MRM minimizes interferences, making this the gold standard for low-abundance metabolite detection. The causality behind choosing HILIC chromatography is its superior performance for retaining small, highly polar analytes that would otherwise pass through reversed-phase columns unretained.

Protocol 3: Activity Assay for Sulfolactate Dehydrogenase (SlcD)

-

Principle: This assay measures the activity of the membrane-bound SlcD by monitoring the reduction of an artificial electron acceptor, potassium ferricyanide (K₃[Fe(CN)₆]), which exhibits a decrease in absorbance at 420 nm upon reduction.[6]

-

Methodology:

-

Enzyme Preparation:

-

Grow bacterial cells under inducing conditions (e.g., with sulfolactate as a carbon source).

-

Harvest cells, resuspend in buffer (e.g., 50 mM Tris-HCl, pH 7.5), and prepare the membrane fraction by ultracentrifugation of the cell lysate.

-

Resuspend the membrane pellet in buffer to a suitable protein concentration.

-

-

Assay Mixture (in a 1 mL cuvette):

-

850 µL of 50 mM Tris-HCl buffer, pH 7.5

-

50 µL of 20 mM potassium ferricyanide

-

50 µL of membrane fraction

-

-

Reaction:

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of 100 mM 3-sulfolactate.

-

Monitor the decrease in absorbance at 420 nm over time using a spectrophotometer.

-

-

Calculation: Calculate activity using the molar extinction coefficient of ferricyanide at 420 nm (ε = 1.0 mM⁻¹ cm⁻¹).

-

-

Expertise & Trustworthiness: This continuous spectrophotometric assay is robust and allows for real-time kinetic analysis. The choice of an artificial electron acceptor is necessary because the native acceptor is often unknown or difficult to work with. A control reaction lacking the substrate (sulfolactate) is essential to account for any non-specific reductase activity in the membrane fraction.

Caption: A typical workflow for the analysis of sulfopyruvate.

Conclusion and Future Directions

Sulfopyruvate is more than a mere curiosity of microbial biochemistry; it is a central hub in the global sulfur cycle, connecting the degradation of abundant sulfonates to central metabolism and the biosynthesis of vital cofactors. For drug development professionals, pathways involving sulfopyruvate, particularly the unique enzymes of Coenzyme M biosynthesis, present potential targets for novel antimicrobial agents against methanogenic archaea or pathogenic bacteria.[3][9]

Many questions remain. The full diversity of enzymes that produce and consume sulfopyruvate across different microbial phyla is yet to be uncovered. The regulatory mechanisms that control flux through this metabolic node are poorly understood. By applying the robust analytical and enzymatic protocols outlined in this guide, researchers are now better equipped to illuminate the role of this key intermediate, paving the way for new discoveries in metabolism and beyond.

References

- Title: L-cysteate sulfo-lyase - Grokipedia Source: Grokipedia URL

- Title: Bacterial cysteate dissimilatory pathway involves a racemase and d-cysteate sulfo-lyase Source: PMC - NIH URL

-

Title: Cysteic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Taurine-sulfur assimilation and taurine-pyruvate aminotransferase activity in anaerobic bacteria Source: ASM Journals URL: [Link]

-

Title: Sulfoglycolysis - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Bifurcated Degradative Pathway of 3-sulfolactate in Roseovarius nubinhibens ISM via Sulfoacetaldehyde Acetyltransferase and (S)-cysteate Sulfolyase Source: PubMed URL: [Link]

-

Title: Bifurcated Degradative Pathway of 3-Sulfolactate in Roseovarius nubinhibens ISM via Sulfoacetaldehyde Acetyltransferase and (S)-Cysteate Sulfolyase Source: NIH URL: [Link]

-

Title: Identification of the Gene Encoding Sulfopyruvate Decarboxylase, an Enzyme Involved in Biosynthesis of Coenzyme M Source: PMC - NIH URL: [Link]

-

Title: Identification of the gene encoding sulfopyruvate decarboxylase, an enzyme involved in biosynthesis of coenzyme M Source: PubMed URL: [Link]

-

Title: Taurine-sulfur assimilation and taurine-pyruvate aminotransferase activity in anaerobic bacteria Source: PubMed URL: [Link]

-

Title: Molecular basis of sulfolactate synthesis by sulfolactaldehyde dehydrogenase from Rhizobium leguminosarum Source: PMC - PubMed Central URL: [Link]

-

Title: Sulfopyruvate decarboxylase - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Sulfur metabolism - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Structural biology of plant sulfur metabolism: From assimilation to biosynthesis Source: Natural Product Reports (RSC Publishing) URL: [Link]

-

Title: Biochemical and molecular characterization of taurine:pyruvate aminotransferase from the anaerobe Bilophila wadsworthia Source: PubMed URL: [Link]

-

Title: Remodeling of Carbon Metabolism during Sulfoglycolysis in Escherichia coli Source: PMC URL: [Link]

-

Title: The known pathway for the utilization of taurine and candidate... Source: ResearchGate URL: [Link]

-

Title: Reducing the Mysteries of Sulfur Metabolism Source: PMC - NIH URL: [Link]

-

Title: Sulfur Assimilatory Metabolism. The Long and Smelling Road Source: PMC - PubMed Central URL: [Link]

Sources

- 1. Sulfur Assimilatory Metabolism. The Long and Smelling Road - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfur metabolism - Wikipedia [en.wikipedia.org]

- 3. Reducing the Mysteries of Sulfur Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bifurcated degradative pathway of 3-sulfolactate in Roseovarius nubinhibens ISM via sulfoacetaldehyde acetyltransferase and (S)-cysteate sulfolyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular basis of sulfolactate synthesis by sulfolactaldehyde dehydrogenase from Rhizobium leguminosarum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bifurcated Degradative Pathway of 3-Sulfolactate in Roseovarius nubinhibens ISM via Sulfoacetaldehyde Acetyltransferase and (S)-Cysteate Sulfolyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bacterial cysteate dissimilatory pathway involves a racemase and d-cysteate sulfo-lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cysteic acid - Wikipedia [en.wikipedia.org]

- 9. Identification of the Gene Encoding Sulfopyruvate Decarboxylase, an Enzyme Involved in Biosynthesis of Coenzyme M - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of the gene encoding sulfopyruvate decarboxylase, an enzyme involved in biosynthesis of coenzyme M - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sulfopyruvate decarboxylase - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. journals.asm.org [journals.asm.org]

- 14. Biochemical and molecular characterization of taurine:pyruvate aminotransferase from the anaerobe Bilophila wadsworthia - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of sulfopyruvic acid

An In-Depth Technical Guide to the Physical and Chemical Properties of Sulfopyruvic Acid

Introduction

Sulfopyruvic acid, systematically known as 2-oxo-3-sulfopropanoic acid, is a fascinating and functionally significant organosulfur compound. As an alpha-keto acid, it occupies a central position in various metabolic pathways, most notably in the metabolism of cysteine.[1] Its structure, which combines the reactivity of a ketone and a carboxylic acid with the strong acidity of a sulfonic acid group, imparts a unique set of physical and chemical properties.

This guide serves as a technical resource for researchers, biochemists, and drug development professionals. It moves beyond a simple recitation of data to provide a deeper understanding of the causality behind sulfopyruvic acid's behavior. By exploring its structure, reactivity, and analytical characterization, we aim to equip scientists with the field-proven insights necessary to effectively utilize and study this molecule in both biological and synthetic contexts. Its relevance extends from fundamental metabolic research to the rational design of novel therapeutics, where sulfur-containing motifs are of paramount importance.[2]

Section 1: Molecular Structure and Identification

The properties of sulfopyruvic acid are a direct consequence of its molecular architecture. It is a three-carbon chain featuring a carboxylic acid at C1, a ketone at C2 (the α-carbon), and a sulfonic acid group at C3. This arrangement makes it a highly polar and acidic molecule.

The IUPAC name is 2-oxo-3-sulfopropanoic acid, and it is also commonly referred to as 3-sulfopyruvic acid or β-sulfopyruvic acid.[3][4] In biological systems at physiological pH, it primarily exists in its ionized form, sulfopyruvate.[1][4]

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-oxo-3-sulfopropanoic acid | [1][3] |

| CAS Number | 98022-26-5 | [1][3] |

| Molecular Formula | C₃H₄O₆S | [1][3] |

| Canonical SMILES | C(C(=O)C(=O)O)S(=O)(=O)O | [3] |

| InChIKey | BUTHMSUEBYPMKJ-UHFFFAOYSA-N | [1][3] |

Section 2: Physical and Physicochemical Properties

The combination of three highly polar functional groups dictates the physical properties of sulfopyruvic acid, rendering it a hydrophilic solid with strong acidic characteristics.

Expert Insight: The 'Why' Behind the Properties

-

High Water Solubility: The presence of two acidic protons (on the carboxyl and sulfo groups) and multiple oxygen atoms allows for extensive hydrogen bonding with water, leading to excellent solubility.[4][5] This is critical for its role as a metabolite in aqueous cellular environments.

-

Negative LogP: The LogP (partition coefficient) is a measure of a compound's lipophilicity. A highly negative value like -1.7 indicates that sulfopyruvic acid is significantly more soluble in water than in octanol, classifying it as a very hydrophilic molecule.[1][3] This is a direct result of its ionic character and hydrogen bonding capacity.

-

Extreme Acidity: The sulfonic acid group is one of the strongest organic acid functional groups. Its predicted pKa of -1.8 means it is fully deprotonated under all physiological conditions.[1][4] The carboxylic acid group is a weaker acid, but its acidity is still enhanced by the electron-withdrawing effects of the adjacent ketone and the nearby sulfonate group.

Summary of Physicochemical Data

| Property | Value | Source & Commentary |

| Molecular Weight | 168.13 g/mol | [3] |

| Physical State | Solid | [3] (at standard conditions) |

| Water Solubility | 12.9 g/L (Predicted) | [1][4] Highly soluble due to its polar functional groups. |

| logP | -1.701 (Experimental) | [1][3] Indicates high hydrophilicity. |

| pKa (Strongest Acidic) | -1.8 (Predicted) | [1][4] Attributed to the sulfonic acid moiety. |

| Hydrogen Bond Donors | 2 | [1][3] |

| Hydrogen Bond Acceptors | 6 | [1][3] |

Section 3: Chemical Properties and Reactivity

The reactivity of sulfopyruvic acid is governed by its three functional groups, making it a versatile chemical entity.

Stability and Storage

Sulfopyruvic acid is chemically stable under standard ambient conditions.[1][6] However, as with most alpha-keto acids, it may be susceptible to decarboxylation under harsh conditions (e.g., high heat). For long-term storage, it should be kept in a tightly sealed container in a cool, dry place to prevent moisture absorption, given its hygroscopic nature.

Acidity and Deprotonation

As a diprotic acid, sulfopyruvic acid undergoes a two-step deprotonation. The sulfonic acid proton is lost first due to its extreme acidity, followed by the carboxylic acid proton.

Caption: Stepwise deprotonation of sulfopyruvic acid.

Reactivity Profile and Biochemical Role

The chemical versatility of sulfopyruvic acid is central to its biological function. It is a key intermediate in the metabolic pathway of cysteinesulfonate.

-

Formation (Transamination): It is produced via the transamination of cysteinesulfonate, a reaction catalyzed by aminotransferases.[1]

-

Reduction: The ketone group can be reduced by malate dehydrogenase to form β-sulfolactate.[1]

-

Partitioning: The molecule exists at a metabolic branch point, where it can be partitioned between reduction, further transamination, or decarboxylation pathways.

This metabolic interchange is crucial for sulfur homeostasis in various organisms.

Caption: Role of sulfopyruvic acid in cysteine metabolism.[1]

Section 4: Analytical Methodologies

Accurate characterization and quantification of sulfopyruvic acid require robust analytical methods. Due to its high polarity and non-volatile nature, liquid chromatography is the preferred technique.

Protocol: Quantification by Ion-Exchange Chromatography

This protocol provides a reliable method for the analysis of sulfopyruvic acid in aqueous samples, a self-validating system for ensuring data integrity.

1. Principle: Anion-exchange chromatography separates analytes based on their charge. Sulfopyruvic acid, being anionic, will bind to a positively charged stationary phase and can be eluted with a salt gradient.

2. Instrumentation & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or conductivity detector.

-

Anion-exchange column (e.g., quaternary ammonium-based).

-

Mobile Phase A: 10 mM TRIS buffer, pH 7.5.

-

Mobile Phase B: 10 mM TRIS buffer with 1 M NaCl, pH 7.5.

-

Sulfopyruvic acid standard.

3. Step-by-Step Methodology:

-

Standard Preparation: Prepare a stock solution of sulfopyruvic acid (e.g., 10 mM) in deionized water. Create a calibration curve by serial dilution (e.g., 0.1, 0.5, 1, 2, 5 mM).

-

Sample Preparation: Centrifuge biological samples to remove particulates. Dilute the supernatant in Mobile Phase A to fall within the calibration range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV at 210 nm (for the carboxyl chromophore) or conductivity detection.

-

Gradient:

-

0-5 min: 0% B

-

5-25 min: 0% to 50% B (linear gradient)

-

25-30 min: 50% to 100% B (column wash)

-

30-35 min: 100% to 0% B (re-equilibration)

-

-

-

System Suitability (Trustworthiness): Before running samples, inject a mid-range standard five times. The relative standard deviation (RSD) of the peak area and retention time should be <2%. This validates system performance.

-

Data Analysis: Identify the sulfopyruvic acid peak by comparing its retention time to the standard. Quantify using the linear regression equation from the calibration curve.

Spectroscopic Characterization (Predicted)

While dedicated, published spectra are sparse, the structure of sulfopyruvic acid allows for a confident prediction of its key spectroscopic features.

-

¹H NMR: A single peak, a singlet, would be expected for the two equivalent methylene (CH₂) protons. This peak would be significantly downfield (predicted δ ≈ 3.5-4.5 ppm) due to the strong deshielding effects of the adjacent ketone and sulfonate groups.

-

¹³C NMR: Three distinct carbon signals are expected:

-

Carboxylic carbon (C1): δ ≈ 165-175 ppm.

-

Ketone carbonyl carbon (C2): δ ≈ 190-200 ppm.

-

Methylene carbon (C3): δ ≈ 60-70 ppm.

-

-

IR Spectroscopy:

-

Broad O-H stretch (from COOH): ~2500-3300 cm⁻¹.

-

C=O stretch (ketone): ~1710-1730 cm⁻¹.

-

C=O stretch (carboxylic acid): ~1700-1720 cm⁻¹.

-

S=O asymmetric & symmetric stretches (sulfonate): ~1350 cm⁻¹ and ~1175 cm⁻¹.

-

-

Mass Spectrometry (ESI-): In negative ion mode, the molecular ion peak [M-H]⁻ would be observed at m/z 167. Key fragments would correspond to the loss of CO₂ (m/z 123) and SO₃ (m/z 87).

Section 5: Relevance in Drug Discovery and Development

The structural motifs within sulfopyruvic acid are highly relevant in modern medicinal chemistry. While not a drug itself, its functional groups inform the design of novel therapeutic agents.

-

The Sulfonate Group as a Pharmacophore: The sulfonate/sulfonic acid group is a common feature in many approved drugs.[2] It often serves as a bioisostere for phosphate or carboxylate groups, enhancing water solubility and enabling strong, specific interactions with biological targets. Its strong acidity ensures it is negatively charged at physiological pH, which can be crucial for binding to positively charged pockets in enzymes or receptors.

-

Alpha-Keto Acids in Drug Design: Alpha-keto acids are known inhibitors of various enzymes, including dehydrogenases and proteases. They can act as "warheads" that form reversible covalent bonds with active site residues or serve as transition-state analogs. The combination of an alpha-keto acid with a sulfonate anchor provides a powerful scaffold for designing targeted enzyme inhibitors.

-

Metabolic Stability and Drug Safety: Understanding the metabolism of sulfur-containing compounds is critical for drug safety. Pathways involving intermediates like sulfopyruvic acid can influence a drug candidate's pharmacokinetic profile and potential for forming reactive metabolites.[7] Studying such endogenous pathways provides a framework for predicting the metabolic fate of new sulfur-containing drug candidates.

Conclusion

Sulfopyruvic acid is more than a simple metabolic intermediate; it is a model molecule that demonstrates the interplay of key functional groups in determining physicochemical properties, reactivity, and biological function. Its high polarity, strong acidity, and metabolic significance make it a subject of continuing interest. For researchers and drug developers, a thorough understanding of sulfopyruvic acid provides not only direct knowledge of a key metabolite but also invaluable insights into the behavior of the sulfonate and alpha-keto acid motifs that are integral to the design of next-generation therapeutics.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 440717, 3-Sulfopyruvic acid. Available: [Link]

-

P. aeruginosa Metabolome Database (2018). 3-Sulfopyruvic acid (PAMDB001422). Available: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 409694, 3-Sulfopropionic acid. Available: [Link]

-

FooDB (2015). Showing Compound 3-sulfopyruvate (FDB030464). Available: [Link]

-

Solubility of Things (Date N/A). Pyruvic acid. Available: [Link]

-

Human Metabolome Database (Date N/A). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0000205). Available: [Link]

-

Wang, L., et al. (2019). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC - NIH. Available: [Link]

-

Organic Syntheses Procedure (Date N/A). Pyruvic acid. Available: [Link]

-

MDPI (2021). Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS. Available: [Link]

-

Agency for Toxic Substances and Disease Registry (Date N/A). Analytical Methods. Available: [Link]

-

Teck Resources Limited (2018). Sulphuric Acid Safety Data Sheet. Available: [Link]

-

El-Gamal, M. I., et al. (2019). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. PMC - PubMed Central. Available: [Link]

-

DKL Engineering, Inc. (2003). Analytical Procedures - Sulphuric Acid on the Web. Available: [Link]

-

MDPI (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Available: [Link]

-

PrepChem.com (Date N/A). Preparation of pyruvic acid. Available: [Link]

-

Leah4sci (2024). H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. Available: [Link]

-

Unknown Source (Date N/A). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available: [Link]

-

Williams, R. (Date N/A). Table of Acids with Ka and pKa Values. CLAS. Available: [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water (2022). Sulfuric acid. Available: [Link]

-

Atmospheric Chemistry and Physics (2022). Pyruvic acid, an efficient catalyst in SO3 hydrolysis and effective clustering agent in sulfuric-acid-based new particle formation. Available: [Link]

-

U.S. Environmental Protection Agency (Date N/A). Method 8—Determination of Sulfuric Acid and Sulfur Dioxide Emissions from Stationary Sources. Available: [Link]

- Google Patents (Date N/A). US4059496A - Process for the preparation of sulfuric acid from sulphur dioxide.

-

Hovione (Date N/A). Small Molecule Development Analytical Methods for Faster Time to Market. Available: [Link]

-

Reich, H. (Date N/A). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Available: [Link]

-

Quora (2018). Is sulfur soluble in dilute sulphuric acid, alcohol, acetone, or carbon disulfide?. Available: [Link]

-

FooDB (2010). Showing Compound Pyruvic acid (FDB008293). Available: [Link]

-

El-Gamal, M. I., et al. (2019). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. PubMed. Available: [Link]

-

ResearchGate (2025). Solubility of sulphur dioxide in polar organic solvents. Available: [Link]

-

MDPI (Date N/A). Macrocycle-Based Supramolecular Drug Delivery Systems: A Concise Review. Available: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available: [Link]

Sources

- 1. P. aeruginosa Metabolome Database: 3-Sulfopyruvic acid (PAMDB001422) [pseudomonas.umaryland.edu]

- 2. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Sulfopyruvic acid | C3H4O6S | CID 440717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 3-sulfopyruvate (FDB030464) - FooDB [foodb.ca]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

Spontaneous Degradation of Sulfopyruvate in Aqueous Solution: A Mechanistic and Methodological Guide

Abstract

3-Sulfopyruvate is a pivotal intermediate in various biological pathways, including the biosynthesis of coenzyme M and the degradation of sulfonated compounds.[1][2] While its enzymatic transformations are well-documented, the inherent chemical stability of sulfopyruvate in aqueous environments is less understood yet critical for researchers in drug development and metabolic studies. This technical guide provides an in-depth exploration of the spontaneous, non-enzymatic degradation of sulfopyruvate in aqueous solutions. We will delve into the plausible chemical degradation pathways, the factors influencing its stability, and present detailed methodologies for studying its degradation kinetics and identifying resultant products. This document is intended to serve as a comprehensive resource for scientists and professionals investigating the chemistry of sulfopyruvate and related α-keto acids.

Introduction: The Chemical Nature of Sulfopyruvate

3-Sulfopyruvate, or 2-oxo-3-sulfopropanoic acid, is an α-keto acid distinguished by the presence of a sulfonic acid group on the β-carbon.[3] This structure confers unique chemical properties that influence its stability and reactivity in aqueous solutions. Unlike β-keto acids, which readily undergo decarboxylation, α-keto acids such as sulfopyruvate exhibit greater stability.[4][5] However, under certain conditions, sulfopyruvate can undergo spontaneous degradation. Understanding the kinetics and mechanisms of these non-enzymatic reactions is crucial for accurate experimental design and interpretation in studies involving this molecule.

This guide will explore the theoretical underpinnings of sulfopyruvate's instability and provide practical, field-proven insights into its experimental investigation.

Theoretical Degradation Pathways of Sulfopyruvate

Based on the chemical principles of α-keto acids and organosulfonates, two primary pathways for the spontaneous degradation of sulfopyruvate in aqueous solution can be postulated:

-

Decarboxylation: The loss of carbon dioxide from the carboxyl group to form 2-sulfoacetaldehyde. This reaction is generally slow for α-keto acids but can be influenced by factors such as temperature and the presence of certain metal ions or oxidizing agents.[6][7]

-

Sulfite Elimination (C-S Bond Cleavage): The cleavage of the carbon-sulfur bond to yield pyruvate and sulfite. This retro-Michael type reaction is a plausible degradation route, particularly under conditions that favor the formation of a carbanion intermediate.

The prevailing pathway and its rate will likely be highly dependent on the solution's physicochemical properties.

Factors Influencing Sulfopyruvate Stability

The stability of sulfopyruvate in an aqueous solution is not absolute and is influenced by several environmental factors. A thorough understanding of these factors is essential for designing robust experimental protocols and for the accurate interpretation of results.

| Factor | Influence on Stability | Rationale |

| pH | High | The ionization state of both the carboxylic acid and sulfonic acid groups is pH-dependent. At physiological pH, sulfopyruvate exists as a dianion. Extreme pH values, both acidic and alkaline, can catalyze hydrolysis and other degradation reactions.[8][9] |

| Temperature | High | Increased thermal energy can overcome the activation energy for degradation reactions like decarboxylation and C-S bond cleavage.[10][11] |

| Presence of Metal Ions | Moderate | Divalent cations such as Mg²⁺ and Ca²⁺ can coordinate with the carboxyl and keto groups, potentially polarizing the molecule and facilitating decarboxylation.[6] |

| Oxidizing Agents | High | Oxidants like hydrogen peroxide can induce decarboxylation of α-keto acids.[6] The presence of dissolved oxygen may also contribute to oxidative degradation pathways.[12] |

| Ionic Strength | Low to Moderate | The concentration of salts in the solution can affect the activity of water and the solvation of the sulfopyruvate molecule, which may have a minor impact on its stability. |

Experimental Investigation of Sulfopyruvate Degradation

To elucidate the spontaneous degradation pathways of sulfopyruvate and their kinetics, a systematic experimental approach is required. The following sections detail the methodologies for a comprehensive stability study.

Experimental Workflow

The overall workflow for investigating the spontaneous degradation of sulfopyruvate involves sample preparation, incubation under controlled conditions, sample analysis at various time points, and data interpretation.

Caption: Experimental workflow for sulfopyruvate degradation studies.

Step-by-Step Experimental Protocol

This protocol provides a self-validating system to study the effects of pH and temperature on sulfopyruvate stability.

Materials:

-

3-Sulfopyruvic acid (or its stable salt, e.g., dilithium salt)[13]

-

High-purity water (Milli-Q or equivalent)

-

Buffers of various pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

-

HPLC system with UV and Mass Spectrometry (MS) detectors

-

Appropriate HPLC column (e.g., C18 for reversed-phase or a suitable ion-exchange column)

-

Temperature-controlled incubator or water bath

-

Autosampler vials

Procedure:

-

Preparation of Sulfopyruvate Stock Solution:

-

Accurately weigh a known amount of sulfopyruvic acid or its salt.

-

Dissolve in high-purity water to a final concentration of 10 mM. This stock solution should be prepared fresh before each experiment to minimize any initial degradation.

-

-

Sample Preparation for Stability Study:

-

For each pH and temperature condition to be tested, prepare triplicate samples.

-

In an autosampler vial, add 900 µL of the desired pH buffer.

-

Spike with 100 µL of the 10 mM sulfopyruvate stock solution to achieve a final concentration of 1 mM.

-

Prepare a "time zero" sample by immediately quenching the reaction (e.g., by freezing or immediate injection into the HPLC).

-

-

Incubation:

-

Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C, and 60°C).

-

At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove one set of triplicate vials for each condition.

-

-

Sample Analysis by HPLC-UV/MS:

-

Analyze the collected samples immediately or store them at -80°C until analysis.

-

Develop an HPLC method to separate sulfopyruvate from its potential degradation products. A gradient elution may be necessary.[14]

-

Monitor the elution profile using a UV detector at a wavelength where sulfopyruvate absorbs (e.g., around 210 nm or after derivatization).

-

Use the MS detector to obtain mass-to-charge ratios of the parent compound and any new peaks that appear over time, which correspond to degradation products.[14]

-

-

Data Analysis:

-

Quantify the peak area of sulfopyruvate at each time point.

-

Plot the concentration of sulfopyruvate versus time for each condition.

-

Determine the degradation kinetics by fitting the data to appropriate kinetic models (e.g., zero-order, first-order).

-

Identify potential degradation products by analyzing their mass spectra and comparing them to the masses of expected products (e.g., sulfoacetaldehyde, pyruvate).

-

Proposed Degradation Pathways and Product Identification

The following diagram illustrates the two primary hypothetical degradation pathways for sulfopyruvate.

Caption: Hypothetical spontaneous degradation pathways of sulfopyruvate.

Trustworthiness and Self-Validation

The described experimental protocol incorporates several features to ensure the trustworthiness of the results:

-

Triplicate Samples: Running experiments in triplicate allows for the assessment of variability and the calculation of standard deviations, ensuring the reproducibility of the findings.

-

Time Zero Control: The "time zero" sample provides a baseline for the initial concentration of sulfopyruvate and helps to identify any immediate degradation upon sample preparation.

-

Mass Balance: By using HPLC-MS, it is possible to monitor the disappearance of the parent compound and the appearance of degradation products simultaneously. A good mass balance, where the decrease in sulfopyruvate concentration corresponds to the increase in the concentration of its products, validates the proposed degradation pathways.

-

Orthogonal Analytical Techniques: While HPLC-MS is the primary analytical tool, techniques like NMR can be used to confirm the structure of isolated degradation products, providing an orthogonal validation of their identity.[11]

Conclusion

The spontaneous degradation of sulfopyruvate in aqueous solution is a complex process influenced by multiple factors, primarily pH and temperature. While it is more stable than its β-keto acid counterparts, it is not entirely inert. The primary degradation pathways are likely to be decarboxylation and sulfite elimination. For researchers working with sulfopyruvate, a thorough understanding and experimental evaluation of its stability under their specific conditions are paramount for obtaining accurate and reliable data. The methodologies outlined in this guide provide a robust framework for such investigations, ensuring scientific integrity and advancing our knowledge of the chemistry of this important biomolecule.

References

-

Weinstein, C.L., & Griffith, O.W. (1986). beta.-Sulfopyruvate: chemical and enzymatic syntheses and enzymatic assay. SciTech Connect. [Link]

-

Denger, K., & Cook, A. M. (2010). Bifurcated Degradative Pathway of 3-Sulfolactate in Roseovarius nubinhibens ISM via Sulfoacetaldehyde Acetyltransferase and (S)-Cysteate Sulfolyase. Journal of Bacteriology, 192(13), 3469–3476. [Link]

-

Lal, S., & Seshadri, S. (1989). Importance of spontaneous alpha-ketoacid decarboxylation in experiments involving peroxide. Free Radical Biology and Medicine, 7(3), 277-280. [Link]

-

Graupner, M., Xu, H., & White, R. H. (2000). Identification of the gene encoding sulfopyruvate decarboxylase, an enzyme involved in biosynthesis of coenzyme M. Journal of Bacteriology, 182(17), 4862–4867. [Link]

-

Master Organic Chemistry. (2022). Decarboxylation. Master Organic Chemistry. [Link]

-

Lopalco, A., Dalwadi, G., Niu, S., Schowen, R. L., Douglas, J., & Stella, V. J. (2016). Mechanism of Decarboxylation of Pyruvic Acid in the Presence of Hydrogen Peroxide. Journal of Pharmaceutical Sciences, 105(2), 705–713. [Link]

-

Organic Chemistry Portal. (n.d.). Decarboxylation. Organic Chemistry Portal. [Link]

-

Delplace, F., et al. (2019). Purification of drug degradation products supported by analytical and preparative supercritical fluid chromatography. Journal of Chromatography A, 1597, 194-201. [Link]

-

Dah-Sol, K., & Dong-Hyun, K. (2019). Chemical Stability of Pharmaceutical Organic Compounds. Journal of Analytical & Pharmaceutical Research, 8(5). [Link]

-

FAIRDOMHub. (n.d.). non-enzymatic phosphoenolpyruvate (PEP) degradation at high temperature. FAIRDOMHub. [Link]

-

The Bumbling Biochemist. (2024, April 11). β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. YouTube. [Link]

-

Krampitz, G., & Hardebeck, H. (1966). [Pyruvate Degradation in Aqueous Solution Accelerated by Thermal Proteinoids]. Naturwissenschaften, 53(3), 81-82. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Sulfopyruvic acid. PubChem Compound Database. [Link]

-

Speciale, G., et al. (2021). New mechanisms for bacterial degradation of sulfoquinovose. Biochemical Society Transactions, 49(4), 1835–1846. [Link]

-

Herzberg, O., et al. (2002). Dissociative phosphoryl transfer in PEP mutase catalysis: structure of the enzyme/sulfopyruvate complex and kinetic properties of mutants. Biochemistry, 41(32), 10020-10029. [Link]

-

Podestá, F. E., & Andreo, C. S. (1989). Effects of pH on inactivation of maize phosphoenolpyruvate carboxylase. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 997(1-2), 1-5. [Link]

-

de Crécy-Lagard, V., et al. (2015). The widespread role of non-enzymatic reactions in cellular metabolism. Current Opinion in Chemical Biology, 29, 11-18. [Link]

-

Dann, L. G., & Britton, H. G. (1975). Phosphoenolpyruvate hydrolase activity of rabbit muscle pyruvate kinase. The Journal of Biological Chemistry, 250(15), 5945–5950. [Link]

-

Koushik, K., & Kulkarni, A. P. (2005). A biocatalyst for the removal of sulfite from alcoholic beverages. Biotechnology and Bioengineering, 89(1), 46-51. [Link]

-

American Academy of Allergy, Asthma & Immunology. (n.d.). Sulfite and Sulfa Drugs. AAAAI. [Link]

-

Jin, Y., Wang, M., Rosen, R. T., & Ho, C. T. (1999). Thermal degradation of sulforaphane in aqueous solution. Journal of Agricultural and Food Chemistry, 47(8), 3121-3123. [Link]

-

Urdal, P., & Strømme, J. H. (1979). Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes. Clinical Chemistry, 25(1), 147-150. [Link]

-

McFeeters, R. F. (1998). Use and removal of sulfite by conversion to sulfate in the preservation of salt-free cucumbers. Journal of Food Protection, 61(7), 885-890. [Link]

-

Petkov, P., & Alexov, E. (2016). On the pH-optimum of activity and stability of proteins. PeerJ, 4, e2343. [Link]

-

World Health Organization. (1998). Preservative: Sulfur dioxide and sulfites. WHO Food Additives Series 42. [Link]

-

ResearchGate. (n.d.). The effects of pH on enzyme stability were examined by measurement of... ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Sulfopyruvic acid. PubChem. [Link]

-

Ranguelova, K., et al. (n.d.). Sulfite: Here, There, Everywhere. SlidePlayer. [Link]

-

ResearchGate. (n.d.). A ) Stability study of sulphite aqueous solutions: ( a ) rest in ultrapure degassed water. ResearchGate. [Link]

-

Carter, P. J., Nimmo, H. G., & Wilkins, M. B. (2000). Effects of pH on the induction of phosphoenolpyruvate carboxylase kinase in Kalanchoë fedtschenkoi. Plant Science, 154(2), 135-141. [Link]

-

Zhang, J., et al. (2021). Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics. Molecules, 26(11), 3236. [Link]

-

ResearchGate. (n.d.). Effects of moisture content on the thermal decomposition behaviors of lysine sulfate. ResearchGate. [Link]

-

MDPI. (2022). Study on Degradation of Sulfamethoxazole in Water by Activated Persulfate of Molybdenite Supported on Biochar. MDPI. [Link]

-

Royal Society of Chemistry. (2023). The kinetics of aqueous lactose hydrolysis with sulfuric acid. Reaction Chemistry & Engineering. [Link]

-

V-S, B., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. Molecules, 26(9), 2465. [Link]

-

Forsberg, Z., et al. (2021). Chromatographic Assays for the Enzymatic Degradation of Chitin. Bio-protocol, 11(9), e4014. [Link]

-

Asleson, G. L., & Frank, G. W. (1982). Differential pulse polarography of some degradation products of tetracycline. Journal of Pharmaceutical Sciences, 71(11), 1284-1285. [Link]

-

European Patent Office. (n.d.). Method for stabilizing aqueous phosphoenolpyruvic acid solution and container therefor. European Patent Office. [Link]

-

Schimke, R. T. (1975). Methods for analysis of enzyme synthesis and degradation in animal tissues. Methods in Enzymology, 40, 241-266. [Link]

-

Islam, M. R., et al. (2023). Kinetic Modeling of Cornstalk Cellulose Hydrolysis in Supercritical Water: A Comparative Study of the Effects of Temperature and Residence Time on Derivative Production. Processes, 11(10), 2964. [Link]

-

Favron, A., et al. (2015). Degradation of Black Phosphorus (BP): The Role of Oxygen and Water. arXiv. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure and kinetics of phosphonopyruvate hydrolase from Variovorax sp. Pal2: new insight into the divergence of catalysis within the PEP mutase/isocitrate lyase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Sulfopyruvic acid | C3H4O6S | CID 440717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Importance of spontaneous alpha-ketoacid decarboxylation in experiments involving peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Effects of pH on inactivation of maize phosphoenolpyruvate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of serum pH on storage stability and reaction lag phase of human creatine kinase isoenzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Pyruvate degradation in aqueous solution accelerated by thermal proteinoids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermal degradation of sulforaphane in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. apsf.org [apsf.org]

- 13. beta. -Sulfopyruvate: chemical and enzymatic syntheses and enzymatic assay (Journal Article) | OSTI.GOV [osti.gov]

- 14. Identification of Daphne genkwa and Its Vinegar-Processed Products by Ultraperformance Liquid Chromatography–Quadrupole Time-of-Flight Mass Spectrometry and Chemometrics [mdpi.com]

The Metabolic Crossroads of Sulfopyruvate: A Technical Guide to Key Enzymatic Players

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the key enzymes responsible for the metabolism of sulfopyruvate, a crucial intermediate in the biogeochemical sulfur cycle and in the biosynthesis of the essential cofactor, coenzyme M. As a senior application scientist, this document is structured to offer not just a catalog of enzymes, but a cohesive understanding of their interplay, catalytic mechanisms, and the experimental methodologies required for their study.

Introduction: Sulfopyruvate at the Heart of Sulfur Metabolism

Sulfopyruvate (3-sulfo-2-oxopropanoate) is a pivotal alpha-keto acid that sits at the intersection of several metabolic pathways. Its fate is determined by a suite of specialized enzymes that direct its conversion towards either the biosynthesis of vital compounds or its degradation for carbon and sulfur assimilation. Understanding the function and regulation of these enzymes is paramount for fields ranging from microbial ecology and biochemistry to the development of novel antimicrobial agents targeting unique metabolic pathways.

The Enzymatic Machinery of Sulfopyruvate Metabolism

The metabolic destiny of sulfopyruvate is primarily dictated by the action of four key enzymes: Sulfopyruvate Decarboxylase, (S)-Sulfolactate Dehydrogenase, (R)-Sulfolactate Dehydrogenase, and aminotransferases that convert it to L-cysteate, which is then acted upon by L-Cysteate Sulfo-lyase.

Metabolic Pathway of Sulfopyruvate

The following diagram illustrates the central role of sulfopyruvate and the enzymatic reactions that govern its transformation.

Caption: Metabolic fate of sulfopyruvate.

Sulfopyruvate Decarboxylase (ComDE)

EC 4.1.1.79

Reaction: 3-Sulfopyruvate ⇌ 2-Sulfoacetaldehyde + CO₂[1]

Metabolic Role: This enzyme catalyzes a critical step in the biosynthesis of coenzyme M (2-mercaptoethanesulfonic acid), an essential cofactor for methanogenic archaea and in the metabolism of certain alkenes in bacteria.[2] It represents a key commitment of sulfopyruvate to this biosynthetic pathway.

Biochemical Properties: Sulfopyruvate decarboxylase is a thiamine pyrophosphate (TPP)-dependent lyase.[2] The enzyme from the hyperthermophilic methanogen Methanocaldococcus jannaschii is a heterodimeric complex composed of ComD and ComE subunits, forming an α₆β₆ dodecameric structure.[2][3] It exhibits strict substrate specificity for sulfopyruvate, with no activity observed towards pyruvate or phosphonopyruvate.[2][3] A notable characteristic of this enzyme is its sensitivity to oxygen, requiring anaerobic conditions for optimal activity.[2]

Catalytic Mechanism: The catalytic cycle of sulfopyruvate decarboxylase follows the canonical mechanism of TPP-dependent decarboxylases. It involves the formation of a TPP ylide, which nucleophilically attacks the α-carbonyl carbon of sulfopyruvate. This is followed by decarboxylation to form a carbanion intermediate, which is then protonated and rearranged to release 2-sulfoacetaldehyde.[2]

Experimental Protocol: Assay of Sulfopyruvate Decarboxylase Activity

This protocol is based on a coupled spectrophotometric assay where the product, sulfoacetaldehyde, is not directly measured. Instead, the disappearance of the substrate, sulfopyruvate, can be monitored, or a coupled reaction can be employed. A more direct approach involves a discontinuous assay where the formation of sulfoacetaldehyde is measured. For continuous monitoring, a coupled assay with a subsequent enzyme that uses sulfoacetaldehyde as a substrate can be designed. However, a common and reliable method is a discontinuous assay monitoring substrate depletion.

Principle: The activity of sulfopyruvate decarboxylase is determined by measuring the amount of sulfopyruvate consumed over time. The reaction is stopped at specific time points, and the remaining sulfopyruvate is quantified.

Materials:

-

50 mM Tris-HCl buffer, pH 7.5

-

1 mM Thiamine pyrophosphate (TPP)

-

5 mM 3-Sulfopyruvate

-

Purified Sulfopyruvate Decarboxylase (ComDE)

-

Reagents for sulfopyruvate quantification (e.g., by ion chromatography)

Procedure:

-

Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5) and 1 mM TPP.

-

Pre-incubate the reaction mixture and the enzyme solution at the desired temperature (e.g., 80°C for the enzyme from M. jannaschii).[2]

-

Initiate the reaction by adding 5 mM sulfopyruvate to the reaction mixture containing the enzyme.

-

At various time intervals (e.g., 0, 2, 5, 10, and 15 minutes), withdraw aliquots of the reaction mixture and immediately stop the reaction (e.g., by adding a strong acid or by heat inactivation).

-

Analyze the amount of remaining sulfopyruvate in each aliquot using a suitable method like ion chromatography.

-

Calculate the rate of sulfopyruvate consumption to determine the enzyme activity. One unit of activity can be defined as the amount of enzyme that catalyzes the decarboxylation of 1 µmol of sulfopyruvate per minute under the specified conditions.

Sulfolactate Dehydrogenases

The interconversion between sulfolactate and sulfopyruvate is catalyzed by two stereospecific dehydrogenases, playing roles in both the biosynthesis of coenzyme M and the degradation of sulfolactate.

(R)-Sulfolactate Dehydrogenase (ComC)

EC 1.1.1.337

Reaction: (R)-2-Hydroxy-3-sulfopropanoate + NAD(P)⁺ ⇌ 3-Sulfopyruvate + NAD(P)H + H⁺[4][5]

Metabolic Role: In the direction of sulfopyruvate reduction, ComC is involved in the biosynthesis of coenzyme M.[1][4][5] Conversely, in the oxidative direction, it participates in the degradation of (R)-sulfolactate.

Biochemical Properties: (R)-Sulfolactate dehydrogenase is a member of the NADH/NADPH-dependent oxidoreductase family.[4][5] The enzyme from the rumen methanogen Methanobrevibacter millerae SM9 shows a preference for sulfopyruvate as a substrate in the reduction reaction and has an optimal pH of 6.5.[4][5]

(S)-Sulfolactate Dehydrogenase

EC 1.1.1.310

Reaction: (S)-2-Hydroxy-3-sulfopropanoate + NAD⁺ ⇌ 3-Sulfopyruvate + NADH + H⁺[2][6]

Metabolic Role: This enzyme is primarily involved in the degradation of (S)-sulfolactate, converting it to sulfopyruvate, which can then enter other metabolic pathways.[6] In some bacteria, it works in concert with (R)-sulfolactate dehydrogenase to form a racemase system for the complete degradation of racemic sulfolactate.[6][7]

Biochemical Properties: The (S)-sulfolactate dehydrogenase from Chromohalobacter salexigens is specific for the (S)-enantiomer of sulfolactate and utilizes NAD⁺ as a cofactor.[6]

Experimental Protocol: Assay of Sulfolactate Dehydrogenase Activity

Principle: The activity of both (R)- and (S)-sulfolactate dehydrogenases can be determined by monitoring the change in absorbance at 340 nm, which corresponds to the production or consumption of NADH or NADPH.

Materials:

-

100 mM Buffer (e.g., Tris-HCl or phosphate buffer, pH adjusted to the optimum for the specific enzyme)

-

10 mM (R)- or (S)-Sulfolactate (for the oxidative reaction) or 5 mM Sulfopyruvate (for the reductive reaction)

-

2 mM NAD⁺ or NADP⁺ (for the oxidative reaction) or 0.2 mM NADH or NADPH (for the reductive reaction)

-

Purified (R)- or (S)-Sulfolactate Dehydrogenase

Procedure (for the oxidative reaction):

-

In a quartz cuvette, prepare a reaction mixture containing the buffer, sulfolactate, and NAD(P)⁺.

-

Equilibrate the mixture to the desired temperature in a spectrophotometer.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Monitor the increase in absorbance at 340 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹).

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NAD(P)H per minute under the specified conditions.

Procedure (for the reductive reaction):

-

Follow the same procedure as above, but use sulfopyruvate and NAD(P)H in the reaction mixture.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the initial rate of the reaction from the linear portion of the absorbance curve.

-

One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.

Experimental Workflow for Dehydrogenase Assay

Caption: General workflow for sulfolactate dehydrogenase assay.

L-Cysteate Sulfo-lyase (CuyA)

EC 4.4.1.25

Reaction: L-Cysteate + H₂O ⇌ Pyruvate + Sulfite + NH₄⁺[8][9]

Metabolic Role: L-cysteate can be formed from sulfopyruvate via transamination. L-Cysteate sulfo-lyase then catalyzes the desulfonation and deamination of L-cysteate, representing a key step in the degradation of this sulfur-containing amino acid and feeding the carbon skeleton into central metabolism as pyruvate.[8][10]